molecular formula C3H6O3 B042273 Methyl glycolate CAS No. 96-35-5

Methyl glycolate

Cat. No. B042273
Key on ui cas rn: 96-35-5
M. Wt: 90.08 g/mol
InChI Key: GSJFXBNYJCXDGI-UHFFFAOYSA-N
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Patent
US07947816B2

Procedure details

After glycolic acid methyl ester (300 mg, 3.33 mmol), triphenylphosphine (1052 mg, 4.00 mmol), 1-methyl-5-mercapto-1H-tetrazole (465 mg, 4.00 mmol), and THF (12 ml) were added to a 50 ml flask, azodicarboxylic acid bis(2-methoxyethyl) ester (937 mg, 4.00 mmol) dissolved in THF (6 ml) was added dropwise thereto at 20° C., and the reaction was allowed to proceed for two hours. Water (0.5 mL) was added, and concentration was carried out. Then, water (10 ml) was added to the solution, and extraction was carried out using ethyl acetate (10 ml, ×2). Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml), and dehumidified with anhydrous magnesium sulfate. Subsequently, a crude product obtained by concentration was purified by column chromatography (silica gel, 70% ethyl acetate-hexane solution) to give acetic acid (1-methyl-1H-tetrazole-5-ylsulfanyl)methyl ester as a colorless oily substance (549 mg, yield: 88%/glycolic acid methyl ester).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1052 mg
Type
reactant
Reaction Step One
Quantity
465 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
937 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:6])[CH2:4][OH:5].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:26][N:27]1[C:31]([SH:32])=[N:30][N:29]=[N:28]1.COCCOC(N=NC(OCCOC)=O)=O>C1COCC1.O>[CH3:26][N:27]1[C:31]([S:32][CH2:1][O:2][C:3](=[O:6])[CH3:4])=[N:30][N:29]=[N:28]1.[CH3:1][O:2][C:3](=[O:6])[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC(CO)=O
Name
Quantity
1052 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
465 mg
Type
reactant
Smiles
CN1N=NN=C1S
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
937 mg
Type
reactant
Smiles
COCCOC(=O)N=NC(=O)OCCOC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at 20° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentration
ADDITION
Type
ADDITION
Details
Then, water (10 ml) was added to the solution, and extraction
WASH
Type
WASH
Details
Then, the organic layer was washed with water (10 mL) and saturated salt water (10 ml)
CUSTOM
Type
CUSTOM
Details
Subsequently, a crude product obtained by concentration
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, 70% ethyl acetate-hexane solution)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=NN=C1SCOC(C)=O
Name
Type
product
Smiles
COC(CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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